
3-Methyl-4-nitroanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroanisole can be synthesized through the nitration of 3-methyl-4-methoxytoluene. The nitration process involves the reaction of 3-methyl-4-methoxytoluene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfate, and other nucleophiles.
Major Products Formed:
Reduction: 3-Methyl-4-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
3-Methyl-4-nitroanisole serves as a critical intermediate in the synthesis of various organic compounds, including:
- Dyes : It is utilized in the production of synthetic dyes, where its unique structural properties enhance colorfastness and stability.
- Pharmaceuticals : The compound is involved in synthesizing pharmaceutical agents, particularly those requiring nitro or methoxy functional groups.
- Agrochemicals : It is also used in the formulation of pesticides and herbicides, contributing to their efficacy and stability .
Research indicates that this compound exhibits various biological activities. It has been studied for potential applications such as:
- Toxicology Studies : Investigations into its toxicity profile have shown that it can be harmful to aquatic life, with long-lasting effects observed in environmental studies .
- Metabolite Studies : As a metabolite of certain pesticides like fenitrothion, it has been evaluated for its environmental impact and degradation rates. For instance, studies have indicated rapid degradation in aquatic environments, highlighting its relevance in ecotoxicology .
Industrial Applications
In industrial settings, this compound is employed as a:
- Research Tool : Its unique chemical properties make it suitable for various experimental applications, including reaction monitoring and analytical chemistry.
- Intermediate for Continuous Processes : Case studies demonstrate its role in continuous manufacturing processes where precise control over chemical reactions is essential .
Case Study 1: Environmental Impact Assessment
A study assessed the degradation of this compound in irrigation ditches, revealing significant reductions in concentration over four weeks. This research underlines the importance of understanding the environmental fate of chemical intermediates used in agriculture .
Case Study 2: Toxicity Evaluation
Research involving the Microtox™ system evaluated the toxicity of pesticides and their metabolites, including this compound. The findings indicated that while it possesses some toxicity, it is less harmful than its parent compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can also be involved in nucleophilic aromatic substitution reactions, leading to the formation of various substituted products .
Comparison with Similar Compounds
- 2-Methyl-4-nitroanisole
- 4-Methyl-3-nitroanisole
- 2-Methyl-3-nitroanisole
Comparison: 3-Methyl-4-nitroanisole is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the preparation of specific intermediates and derivatives .
Biological Activity
3-Methyl-4-nitroanisole (3M4NA) is an aromatic compound with significant biological implications, particularly in the context of microbial degradation and potential environmental impacts. This article explores its biological activity, focusing on its degradation pathways, toxicological effects, and potential applications in bioremediation.
Chemical Structure and Properties
This compound (C₈H₉NO₃) is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a methyl-substituted aromatic ring. Its structure can be represented as follows:
Microbial Degradation
Microbial Catabolism
Research has shown that various microbial strains can utilize 3M4NA as a carbon source. Notably, Burkholderia sp. strain SJ98 has been identified as capable of degrading 3-methyl-4-nitrophenol (3M4NP), a primary breakdown product of 3M4NA. The degradation pathway involves several key enzymes, including:
- PnpA : A monooxygenase that catalyzes the conversion of 3M4NP to more benign products.
- PnpB : A 1,4-benzoquinone reductase involved in further reduction processes.
The study indicated that the transcriptional activity of the pnp gene cluster significantly increased under 3M4NP-induced conditions, suggesting that these enzymes are inducible and play a crucial role in the catabolism of nitroaromatic compounds .
Case Studies
Bioremediation Applications
One notable application of 3M4NA's biological activity is in bioremediation efforts aimed at cleaning up environments contaminated with nitroaromatic compounds. For instance, strain SJ98's ability to degrade both 3M4NP and para-nitrophenol (PNP) illustrates its potential utility in treating sites polluted with pesticides or explosives that contain similar nitroaromatic structures .
Enzymatic Activity Data
The following table summarizes the enzymatic activities associated with the degradation of 3M4NA by Burkholderia sp. strain SJ98:
Enzyme | Specific Activity (U/mg) | Substrate Used |
---|---|---|
PnpA | 3.27 ± 0.46 | 3M4NP |
PnpB | Not specified | MBQ |
Overall Activity | 5.56 ± 0.84 | PNP |
This data indicates that the microbial enzymes can effectively degrade nitroaromatic compounds, highlighting their potential for environmental applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Methyl-4-nitroanisole with high purity?
this compound can be synthesized via nitration and methylation of precursor aromatic compounds. For example:
- Methylation of 3-Methyl-4-nitrophenol : React with methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
- Nitration of 3-Methylanisole : Use a nitration mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify via recrystallization in ethanol (mp 61–64°C ).
Q. How can researchers confirm the structural identity of this compound?
Use a combination of spectroscopic techniques:
- ¹H NMR : Look for signals at δ 2.3 ppm (CH₃ aromatic), δ 3.9 ppm (OCH₃), and δ 7.2–8.0 ppm (aromatic protons adjacent to nitro group) .
- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretching) and methoxy (1250 cm⁻¹) functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 167.16 (M⁺) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : N95 respirator, nitrile gloves, and chemical-resistant lab coat .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Keep in airtight containers away from reducing agents (risk of nitro group reduction) .
Advanced Research Questions
Q. How do environmental conditions influence the degradation of this compound in aquatic systems?
Studies on nitroanisole derivatives (e.g., pesticide hydrolysis) show:
- Photodegradation : Nitro groups undergo UV-induced cleavage, forming nitrophenols. Monitor using HPLC-UV at 254 nm .
- Hydrolysis : Alkaline conditions (pH > 9) accelerate nitroanisole breakdown. Use GC-MS to detect intermediates like 3-Methyl-4-nitrophenol .
- Adsorption : Clay minerals enhance degradation via surface-catalyzed reactions. Validate using batch adsorption experiments .
Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices?
- Matrix Interference : Co-eluting compounds in environmental samples (e.g., river water) require solid-phase extraction (SPE) with C18 cartridges prior to LC-MS/MS analysis .
- Detection Limits : Optimize MS parameters (e.g., collision energy) for MRM transitions (m/z 167 → 122) to achieve sub-ppb sensitivity .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?
Discrepancies in melting points (e.g., 61–64°C vs. 17°C ) may stem from:
- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) and analyze via X-ray diffraction (XRD) .
- Impurity Effects : Use differential scanning calorimetry (DSC) to distinguish pure compound thermal behavior from mixtures .
Q. Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to optimize nitration reaction yields .
- Environmental Fate Studies : Combine QSPR modeling with experimental data to predict persistence in soil .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm structural assignments .
Properties
IUPAC Name |
4-methoxy-2-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOGYCMIMOVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201913 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-32-8 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5367-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-4-nitroanisole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367328 | |
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Record name | 5367-32-8 | |
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Record name | 3-Methyl-4-nitroanisole | |
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Record name | 3-methyl-4-nitroanisole | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.960 | |
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Record name | 3-Methyl-4-nitroanisole | |
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